molecular formula C7H7BrFN B1374408 4-Bromo-2-fluoro-3-methylaniline CAS No. 1540204-53-2

4-Bromo-2-fluoro-3-methylaniline

Cat. No. B1374408
M. Wt: 204.04 g/mol
InChI Key: LVCXMVREXQEQFX-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-methylaniline is a chemical compound with the molecular formula C7H7BrFN. It is a solid substance that is stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The linear formula of 4-Bromo-2-fluoro-3-methylaniline is C7H7BrFN . This indicates that the molecule consists of seven carbon atoms, seven hydrogen atoms, one bromine atom, one fluorine atom, and one nitrogen atom .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-2-fluoro-3-methylaniline are not detailed in the retrieved data, anilines in general can undergo a variety of reactions. These include cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .


Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-3-methylaniline is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature . The molecular weight of this compound is 204.04 .

Scientific Research Applications

Liver Metabolism Study

Research by Boeren et al. (1992) investigated the rat liver microsomal metabolism of 2-halogenated 4-methylanilines, including 2-fluoro-, 2-chloro-, and 2-bromo-4-methylaniline. The study identified metabolites from side-chain C-hydroxylation and N-hydroxylation. The findings suggest an influence of the type of halogen substituent on the rate of microsomal metabolism, highlighting the biological interactions of such compounds (Boeren et al., 1992).

Synthesis of Heat and Pressure-Sensitive Dyes

A study by Xie et al. (2020) explored the synthesis of 4-bromo-3-methylanisole, closely related to 4-Bromo-2-fluoro-3-methylaniline, for manufacturing thermal papers. They developed a continuous homogeneous bromination technology in a modular microreaction system, achieving high-selective mono-bromination of 3-methylanisole. This methodology offers insights into efficient synthesis processes for related compounds (Xie et al., 2020).

Study on SNAr Reactions

Onyido and Hirst (1991) examined the influence of steric and electronic effects on the SNAr (nucleophilic aromatic substitution) reactions, including compounds like 1-bromo-2-fluoro-3,5-dinitrobenzenes, which share structural similarities with 4-Bromo-2-fluoro-3-methylaniline. This research provides valuable insights into the chemical reactivity of such halogenated aromatic compounds (Onyido & Hirst, 1991).

Exploration of Non-Linear Optical Properties

Rizwan et al. (2021) investigated the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs and explored their non-linear optical properties. The study involved density functional theory investigations on different synthesized analogues to determine their structural characteristics, which could be relevant for compounds like 4-Bromo-2-fluoro-3-methylaniline (Rizwan et al., 2021).

Synthesis of Biphenyl Carboxylic Acid Derivative

Ennis et al. (1999) conducted a study involving the reaction of 4-bromo-3-methylaniline with other compounds to synthesize a biphenyl carboxylic acid derivative. This study illustrates the practical applications of bromo-methylanilines in synthesizing complex organic molecules (Ennis et al., 1999).

Safety And Hazards

Safety information for 4-Bromo-2-fluoro-3-methylaniline indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .

properties

IUPAC Name

4-bromo-2-fluoro-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCXMVREXQEQFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-3-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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